1-(2-Chloroethyl)-4,4-difluoropiperidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H12ClF2N |
|---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
1-(2-chloroethyl)-4,4-difluoropiperidine |
InChI |
InChI=1S/C7H12ClF2N/c8-3-6-11-4-1-7(9,10)2-5-11/h1-6H2 |
InChI Key |
NQHIITAHDSZXTN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(F)F)CCCl |
Origin of Product |
United States |
Synthetic Methodologies for 1 2 Chloroethyl 4,4 Difluoropiperidine and Analogue Structures
Strategies for the Construction of the 4,4-Difluoropiperidine (B1302736) Ring System
The creation of the 4,4-difluoropiperidine core is a critical step that has been approached through several distinct methodologies. These strategies primarily focus on the introduction of the gem-difluoro group at the 4-position of the piperidine (B6355638) ring.
Deoxyfluorination Approaches to Geminal-Difluorides
One of the most direct methods for synthesizing 4,4-difluoropiperidine involves the deoxyfluorination of a corresponding 4-piperidone precursor. hyphadiscovery.com This transformation replaces the carbonyl oxygen with two fluorine atoms. A common starting material for this approach is N-Boc-4-piperidone, which is a commercially available and versatile intermediate. google.com
Various fluorinating agents can be employed for this conversion, each with its own advantages and reaction conditions. Reagents such as sulfur tetrafluoride (SF₄) and its derivatives, like XtalFluor-E, have been utilized, although they can sometimes lead to low yields due to the formation of elimination byproducts. thieme-connect.com A notable improvement in yield has been achieved using a combination of SF₄ and hydrogen fluoride (HF). thieme-connect.com Another effective fluorinating agent is trifluorosulfenyl morpholine, which has been shown to provide high yields in the fluorination of N-Boc-piperidone. google.com This method is advantageous as it allows for the simple removal of monofluorinated byproducts, and the resulting N-Boc-4,4-difluoropiperidine can often be used in subsequent steps without extensive purification. google.com
Following the successful deoxyfluorination, the Boc protecting group is typically removed under acidic conditions, such as with hydrogen chloride, to yield 4,4-difluoropiperidine hydrochloride, a stable salt that can be used for further functionalization. google.com
| Precursor | Fluorinating Agent | Product | Key Features |
| N-Boc-4-piperidone | Sulfur Tetrafluoride (SF₄) / Hydrogen Fluoride (HF) | N-Boc-4,4-difluoropiperidine | Higher yields compared to other deoxyfluorination agents. thieme-connect.com |
| N-Boc-4-piperidone | Trifluorosulfenyl morpholine | N-Boc-4,4-difluoropiperidine | High reaction yield and ease of byproduct removal. google.com |
Ring Construction via Cyclization Reactions from Acyclic Precursors
An alternative to modifying a pre-existing piperidine ring is to construct the 4,4-difluoropiperidine system from acyclic precursors already containing the gem-difluoro moiety. This approach offers a high degree of flexibility in the synthesis of substituted piperidines.
One such strategy involves the 1,4-addition of ethyl bromodifluoroacetate to a substituted acrylonitrile, which introduces the difluorinated carbon center. acs.orgnih.gov The resulting product can then undergo a series of transformations, including the reduction of the cyano group to an amine, followed by lactamization to form a 3,3-difluoro-2-piperidinone intermediate. acs.org Subsequent reduction of the lactam yields the desired 4,4-difluoropiperidine ring system. acs.org
Other cyclization strategies, such as the aza-Prins type cyclization of epoxides and homoallylic amines mediated by a Lewis acid like niobium pentachloride (NbCl₅), have been employed to synthesize substituted piperidines and could potentially be adapted for difluorinated analogues. rasayanjournal.co.in Similarly, carbonyl ene and Prins cyclizations have been utilized to create 3,4-disubstituted piperidines, demonstrating the utility of cyclization reactions in constructing the piperidine core. nih.gov
| Acyclic Precursors | Key Reactions | Product |
| Ethyl bromodifluoroacetate and 3-substituted acrylonitrile | 1,4-addition, nitrile reduction, lactamization, lactam reduction | 4-Substituted 3,3-difluoropiperidines acs.org |
| Aldehydes with a homoallylic amine moiety | Carbonyl ene or Prins cyclization | 3,4-Disubstituted piperidines nih.gov |
Incorporation of Fluorine through Specific Fluoroalkyl Building Blocks
The use of fluorine-containing building blocks is a powerful strategy in the synthesis of fluorinated heterocycles. researchgate.net This approach benefits from the commercial availability of a wide variety of organofluorine molecules. researchgate.net For the synthesis of 4,4-difluoropiperidine, this could involve starting with a precursor that already contains the difluorinated carbon that will become the 4-position of the piperidine ring.
While specific examples detailing the synthesis of 4,4-difluoropiperidine from such building blocks are less common in the provided context, the general principle is well-established for other fluorinated heterocycles. researchgate.netmdpi.com For instance, the synthesis of other fluoroalkyl-substituted heterocycles often begins with readily available materials like trifluoroacetic anhydride or other polyfluoroalkyl carbonyl compounds. researchgate.net This methodology allows for the strategic incorporation of fluorine into the target molecule from the outset of the synthetic sequence.
N-Alkylation Strategies for Introducing the Chloroethyl Moiety
Once the 4,4-difluoropiperidine core has been synthesized, the final step in the formation of 1-(2-chloroethyl)-4,4-difluoropiperidine is the introduction of the 2-chloroethyl group onto the piperidine nitrogen. This is typically achieved through N-alkylation reactions.
Direct Nucleophilic Substitution Reactions on the Piperidine Nitrogen
The most straightforward method for N-alkylation is the direct reaction of 4,4-difluoropiperidine with a suitable two-carbon electrophile bearing a chlorine atom. A common reagent for this purpose is 1-bromo-2-chloroethane. In this reaction, the piperidine nitrogen acts as a nucleophile, displacing the more reactive bromide and forming the desired N-C bond. This type of nucleophilic substitution is a widely used method for the synthesis of N-substituted piperidines. researchgate.net
The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid byproduct. The choice of solvent and base can influence the reaction rate and yield.
Reductive Amination Routes for N-Substituted Piperidines
Reductive amination provides an alternative and versatile route to N-substituted piperidines. tandfonline.com This method involves the reaction of the secondary amine (4,4-difluoropiperidine) with an aldehyde or ketone, in this case, a two-carbon aldehyde such as chloroacetaldehyde, to form an intermediate iminium ion. This intermediate is then reduced in situ to the corresponding N-alkylated piperidine.
A variety of reducing agents can be employed, with borane-pyridine complex (BAP) being a notable example that has been shown to be superior to sodium cyanoborohydride in some cases, as it can reduce side reactions and improve product isolation. tandfonline.com Reductive amination is a robust method that is compatible with a wide range of functional groups and reaction conditions. nih.govacs.org While direct reductive amination with chloroacetaldehyde can be effective, an alternative two-step sequence involving reaction with 2-iodoethanol followed by conversion of the hydroxyl group to a chloride could also be envisioned. researchgate.net
| Starting Material | Reagent(s) | Method | Product |
| 4,4-Difluoropiperidine | 1-Bromo-2-chloroethane, Base | Direct Nucleophilic Substitution | This compound |
| 4,4-Difluoropiperidine | Chloroacetaldehyde, Reducing Agent (e.g., BAP) | Reductive Amination | This compound tandfonline.com |
Multi-Step Synthetic Pathways and Reaction Sequences
The synthesis of this compound is not typically accomplished in a single step but requires a multi-step pathway. A common and logical retrosynthetic approach involves the initial construction of the 4,4-difluoropiperidine core, followed by N-alkylation to introduce the 2-chloroethyl side chain.
One of the most direct methods to synthesize the 4,4-difluoropiperidine core starts from a commercially available precursor, N-Boc-4-piperidone. This pathway involves two key steps: geminal difluorination of the ketone and subsequent deprotection of the nitrogen.
Fluorination: The carbonyl group of N-Boc-4-piperidone is converted to a difluoromethylene group. A patent describes the use of trifluoro sulfenyl morpholine as an effective fluorinating agent for this transformation. This step yields N-Boc-4,4-difluoropiperidine google.com.
Deprotection and Salt Formation: The Boc (tert-butoxycarbonyl) protecting group is removed from the nitrogen atom under acidic conditions, typically using hydrogen chloride. This "one-pot" method directly yields 4,4-difluoropiperidine hydrochloride, improving reaction efficiency google.com.
N-Alkylation: The final step to obtain the title compound would involve the N-alkylation of the free 4,4-difluoropiperidine base with a suitable two-carbon electrophile bearing a chlorine atom, such as 1-bromo-2-chloroethane or 1,2-dichloroethane (B1671644). This is a standard nucleophilic substitution reaction where the secondary amine of the piperidine ring attacks the electrophilic carbon, displacing a halide.
An alternative strategy for constructing the fluorinated piperidine ring is through the hydrogenation of readily available fluoropyridine precursors. This approach is hampered by potential hydrodefluorination side reactions, but recent advancements have developed robust catalytic systems to achieve this transformation with high selectivity acs.orgnih.gov. Using a heterogeneous palladium catalyst allows for the cis-selective reduction of fluoropyridines to the corresponding (multi)fluorinated piperidines acs.orgnih.gov. Once the 4,4-difluoropiperidine core is formed, the same N-alkylation strategy can be applied.
A different multi-step approach involves the synthesis of 3,3-difluoropiperidines from δ-chloro-α,α-difluoroimines. This method includes electrophilic fluorination of δ-chloroimines, followed by hydride reduction of the imino group and subsequent intramolecular cyclization to form the piperidine ring acs.orgresearchgate.net.
The table below outlines a plausible pathway for the synthesis of the 4,4-difluoropiperidine precursor.
Table 1: Synthetic Pathway for 4,4-Difluoropiperidine Hydrochloride
| Step | Starting Material | Reagent(s) | Product | Key Findings |
|---|---|---|---|---|
| 1. Fluorination | N-Boc-4-piperidone | Trifluoro sulfenyl morpholine, Dichloromethane | N-Boc-4,4-difluoropiperidine | High yield fluorination with simple removal of byproducts google.com. |
Enantioselective and Diastereoselective Approaches in Fluorinated Piperidine Synthesis
Achieving stereocontrol in the synthesis of substituted fluorinated piperidines is crucial, as the spatial orientation of the fluorine atoms and other substituents can significantly impact biological activity nih.govresearchgate.net. Several advanced methodologies have been developed to address this challenge.
Dearomatization-Hydrogenation (DAH) Process: A highly diastereoselective method for producing all-cis-(multi)fluorinated piperidines involves a one-pot rhodium-catalyzed dearomatization–hydrogenation (DAH) of fluoropyridine precursors nih.govresearchgate.net. This strategy overcomes challenges like catalyst deactivation and hydrodefluorination, providing access to a wide range of substituted piperidines with high diastereoselectivity nih.govnih.gov. The process first dearomatizes the pyridine ring, followed by a complete hydrogenation to saturate the ring, setting the stereochemistry of the substituents in a predictable cis-conformation nih.gov.
Organocatalytic Aza-Michael Addition: For the enantioselective synthesis of specific isomers, organocatalysis has proven to be a powerful tool. A notable example is the highly enantioselective organocatalytic aza-Michael addition of a pyrazole to an α,β-unsaturated ester containing a difluoroethyl group. This reaction was a key step in a concise, four-step synthesis of a highly functionalized 3,3-difluoro-4-pyrazolo-piperidine intermediate, demonstrating the power of this approach to create chiral centers with high fidelity acs.orgresearchgate.netnih.gov.
Hydrogenation with Chiral Auxiliaries: Enantioenriched fluorinated piperidines can also be synthesized via diastereoselective hydrogenation. One strategy involves attaching a chiral auxiliary to the fluoropyridine precursor. For instance, an oxazolidine-substituted pyridine can be hydrogenated in a diastereoselective manner. Subsequent cleavage of the auxiliary group furnishes the enantioenriched fluorinated piperidine acs.orgnih.gov.
Stereocontrolled Reductive Amination: Another efficient approach relies on the oxidative ring opening of an unsaturated bicyclic γ-lactam to form a diformyl intermediate. This intermediate then undergoes a double reductive amination with various fluoroalkylamines, leading to the formation of fluorine-containing piperidine γ-amino acid derivatives. The stereochemistry of the final product is predetermined by the chiral centers present in the starting lactam, ensuring a high degree of stereocontrol researchgate.netjyu.fi.
The table below summarizes various stereoselective methods.
Table 2: Comparison of Stereoselective Synthetic Methods
| Method | Catalyst/Reagent | Substrate Type | Stereocontrol | Key Feature |
|---|---|---|---|---|
| Dearomatization-Hydrogenation (DAH) | Rhodium complex | Fluoropyridines | High Diastereoselectivity (cis) | One-pot process to access all-cis-(multi)fluorinated piperidines nih.govnih.gov. |
| Organocatalytic Aza-Michael Addition | Diarylprolinol silyl ether | α,β-Unsaturated esters | High Enantioselectivity | Enables concise, stereoselective synthesis of highly functionalized piperidines acs.orgresearchgate.net. |
| Asymmetric Hydrogenation | Heterogeneous Pd catalyst with chiral auxiliary | Oxazolidine-substituted pyridines | Diastereoselective, leading to enantioenriched product | In situ cleavage of the auxiliary provides the desired chiral piperidine acs.orgnih.gov. |
Methodological Innovations in Fluoroalkylamine Synthesis Relevant to Piperidine Derivatives
Innovations in the synthesis of fluoroalkylamines and the methods for their incorporation into larger molecules are directly relevant to the preparation of complex piperidine derivatives. The development of new reagents and catalytic systems for fluorination and C-N bond formation has expanded the toolkit available to synthetic chemists.
The incorporation of fluorine atoms or fluorinated groups into organic molecules can lead to significant changes in their physical, chemical, and biological properties cas.cn. The difluoromethyl (CF₂H) group can act as a bioisostere of a carbinol moiety, while the difluoromethylene (CF₂) group can be a bioisostere for an oxygen atom or a carbonyl group cas.cn.
Advances in C-N Bond Formation: A significant innovation is the development of copper-catalyzed or mediated oxidative coupling reactions between fluoroalkylamines and arylboronic acids rsc.orgresearchgate.net. This represents a novel method for N-arylation of fluoroalkylamines, a transformation that can be challenging due to the electron-withdrawing nature of the fluoroalkyl group. Such methodologies could be adapted for the synthesis of N-aryl piperidine derivatives or for constructing more complex scaffolds involving a fluoroalkylamine side chain attached to a piperidine ring. Research has shown that the degree of fluorination impacts reactivity, with difluoroethylamine exhibiting different reactivity profiles compared to trifluoroethylamine rsc.org.
Novel Fluorination and Fluoroalkylation Reagents: The field of organofluorine chemistry has seen rapid development in the creation of new reagents for fluorination and fluoroalkylation cas.cn. The use of reagents like trifluoro sulfenyl morpholine for the geminal difluorination of ketones is an example of a methodological improvement that leads to higher yields and cleaner reactions in the synthesis of precursors like 4,4-difluoropiperidone google.com. Furthermore, the development of reagents for trifluoromethylation, such as AgCF₃ for reacting with arynes, provides new pathways to ortho-trifluoromethylated iodoarenes, which can be valuable precursors for more complex heterocyclic structures cas.cn. These innovations in introducing fluorine and fluoroalkyl groups are essential for creating a diverse range of fluorinated piperidine analogues for various applications.
Chemical Transformations and Reactivity Profile of 1 2 Chloroethyl 4,4 Difluoropiperidine
Reactions Involving the Chloroethyl Side Chain
The chloroethyl group attached to the piperidine (B6355638) nitrogen is the most reactive site for many common chemical transformations. Its reactivity is primarily centered around the electrophilic carbon atom bonded to the chlorine, making it susceptible to nucleophilic attack and enabling intramolecular cyclization events.
The carbon-chlorine bond in the ethyl side chain is polarized, rendering the terminal carbon atom electrophilic and a prime target for nucleophilic substitution reactions (SN2). A wide variety of nucleophiles can displace the chloride ion, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. This reaction is a fundamental strategy for elaborating the side chain and introducing diverse functional groups.
Common nucleophiles employed in these reactions include amines, alcohols, thiols, and carbanions. For instance, reaction with a primary or secondary amine would yield a diamine structure, while reaction with an alkoxide or thiolate would introduce an ether or thioether linkage, respectively. The efficiency of these reactions is influenced by standard factors such as the strength of the nucleophile, solvent polarity, and reaction temperature. The analogous compound, 1-(2-Chloroethyl)piperidine, is widely used as an intermediate to manufacture various APIs through such nucleophilic displacement reactions ganeshremedies.com.
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile (Nu:) | Reagent Example | Product Structure | Product Class |
|---|---|---|---|
| Amine (R₂NH) | Dimethylamine | 1-(2-(Dimethylamino)ethyl)-4,4-difluoropiperidine | Diamine |
| Alkoxide (RO⁻) | Sodium Methoxide | 1-(2-Methoxyethyl)-4,4-difluoropiperidine | Amino Ether |
| Thiolate (RS⁻) | Sodium Thiophenolate | 1-(2-(Phenylthio)ethyl)-4,4-difluoropiperidine | Amino Thioether |
| Cyanide (CN⁻) | Sodium Cyanide | 3-(4,4-Difluoropiperidin-1-yl)propanenitrile | Aminonitrile |
The proximity of the nucleophilic piperidine nitrogen to the electrophilic chloroethyl group facilitates intramolecular cyclization. This reaction typically proceeds via an initial displacement of the chloride by the nitrogen atom, forming a strained, three-membered aziridinium (B1262131) intermediate. This highly reactive intermediate can then be attacked by an external nucleophile, leading to a ring-opened product.
In a related context, studies on N-phenyl-N'-(2-chloroethyl)ureas (CEUs) have shown that they undergo intramolecular cyclization to form N-phenyl-4,5-dihydrooxazol-2-amines nih.gov. This cyclization is suggested to be a key step in their biological activity nih.gov. This precedent strongly suggests that 1-(2-chloroethyl)-4,4-difluoropiperidine could form a bicyclic aziridinium ion, which would be a potent electrophile for further reactions. The formation of such cyclic intermediates is a known activation pathway for nitrogen mustards and related chloroethylamines in both synthetic and biological contexts nih.gov.
Reactivity of the 4,4-Difluoropiperidine (B1302736) Ring System
The 4,4-difluoropiperidine ring is a robust heterocyclic scaffold. The presence of the geminal fluorine atoms at the C4 position significantly influences the ring's electronic properties, conformation, and reactivity, distinguishing it from its non-fluorinated counterpart.
Direct functionalization of the C-H bonds of the piperidine ring presents a powerful strategy for creating complex analogues. Rhodium-catalyzed C-H insertion reactions have been developed for the site-selective modification of piperidine derivatives nih.gov. The regioselectivity of these reactions can be controlled by the choice of both the catalyst and the nitrogen-protecting group nih.gov.
For example, different rhodium catalysts can direct the insertion of a donor/acceptor carbene to the C2, C3, or C4 positions of the piperidine ring with high levels of regio- and stereocontrol nih.gov. While these studies were not performed on the 4,4-difluoro system specifically, the principles are applicable. The electronic influence of the fluorine atoms would likely disfavor C-H insertion at the adjacent C3 and C5 positions, potentially enhancing selectivity for the C2 and C6 positions.
Table 2: Potential Regioselective C-H Functionalization Sites
| Position | Controlling Factors | Potential Outcome |
|---|---|---|
| C2/C6 | N-Boc or N-Bs protecting groups with specific Rh₂(II) catalysts nih.gov | Introduction of arylacetate or other functional groups |
| C3/C5 | Indirect methods, e.g., cyclopropanation of a tetrahydropyridine precursor followed by ring opening nih.gov | Access to 3-substituted analogues |
| C4 | Blocked by gem-difluoro substitution | No C-H functionalization possible at this site |
The two fluorine atoms at the C4 position exert a profound electronic effect on the piperidine ring. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I effect) has several consequences:
Reduced Basicity: The gem-difluoro group significantly lowers the basicity (pKa) of the piperidine nitrogen atom. The electron density on the nitrogen is pulled towards the fluorine atoms, making the lone pair less available for protonation d-nb.infonih.gov. This modulation of pKa is a critical aspect in medicinal chemistry for optimizing drug properties d-nb.info.
Increased Metabolic Stability: The C-F bond is exceptionally strong, making the fluorinated positions resistant to metabolic oxidation by enzymes such as cytochrome P450 d-nb.infonih.gov. This can enhance the metabolic stability of molecules containing this moiety.
Conformational Effects: The incorporation of fluorine can lead to more rigid structures by stabilizing specific conformations. In fluorinated piperidines, an axial preference for the fluorine atom has been observed, which is attributed to a combination of hyperconjugation and electrostatic interactions nih.govresearchgate.net.
Ring Stability: The gem-difluoro group is generally stable and less reactive towards nucleophilic displacement compared to a monofluorinated alkyl group. The presence of a second fluorine atom destabilizes the transition state of an SN2 reaction, reducing the likelihood of defluorination acs.org.
Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide range of cross-coupling reactions. For fluoroalkyl compounds, palladium-catalyzed reactions can be used to form C-N, C-C, and other bonds. Research has demonstrated the successful palladium-catalyzed arylation of fluoroalkylamines with aryl halides nih.govnih.gov.
In the context of this compound, the piperidine nitrogen itself could participate in palladium-catalyzed C-N cross-coupling reactions with aryl halides, though this would require prior removal of the chloroethyl group. More relevant is the potential functionalization of the piperidine ring itself. While the C-F bonds are generally very strong and unreactive, specialized palladium catalysts have been developed for the cross-coupling of perfluoro organic compounds mdpi.com. However, direct C-H activation/arylation of the piperidine ring, guided by the nitrogen atom, represents a more plausible pathway for further derivatization using palladium catalysis.
Oxidation Reactions (e.g., N-oxidation for synthetic manipulation)
The chemical reactivity of this compound is characterized by the susceptibility of the tertiary amine within the piperidine ring to undergo oxidation. A significant transformation in this class of compounds is the N-oxidation, which converts the tertiary amine to an amine N-oxide. This reaction is a pivotal tool in synthetic organic chemistry, as it can alter the electronic and steric properties of the molecule, thereby enabling further functionalization. semanticscholar.orgnih.gov
The oxidation of the nitrogen atom in the piperidine ring of this compound is expected to proceed under standard conditions used for the N-oxidation of tertiary amines. nih.gov The resulting N-oxide, this compound N-oxide, is a highly polar and versatile intermediate. The introduction of the N-oxide functionality can increase the compound's water solubility and its capacity to form strong hydrogen bonds. nih.gov
While specific experimental studies on the N-oxidation of this compound are not extensively detailed in the available literature, the general principles of amine oxidation are well-established and applicable. A variety of oxidizing agents can be employed for this transformation, ranging from stoichiometric reagents like peroxy acids to catalytic systems. nih.gov The choice of oxidant and reaction conditions can be critical to achieve high yields and to avoid potential side reactions. For instance, strong oxidants might lead to the formation of undesired byproducts.
The synthetic utility of forming the N-oxide from this compound is multifaceted. Amine N-oxides are valuable intermediates in a range of chemical transformations. semanticscholar.org For example, they can be used in reactions such as the Polonovski reaction for the synthesis of enamines or in semanticscholar.orgganeshremedies.com-sigmatropic rearrangements. Furthermore, the N-oxide group can act as a protecting group for the tertiary amine or as a directing group in subsequent reactions. The unique reactivity of N-oxides makes them important precursors in the synthesis of various biologically active molecules and complex organic structures. nih.gov
The table below summarizes common oxidizing agents and general conditions applicable for the N-oxidation of tertiary amines, which are relevant for the transformation of this compound.
| Oxidizing Agent | Typical Reaction Conditions | Notes |
| Hydrogen Peroxide (H₂O₂) | Often used in aqueous or alcoholic solutions. Catalysts such as selenium dioxide or methyltrioxorhenium (MTO) can be employed to increase efficiency. | A common and environmentally benign oxidizing agent. nih.gov |
| Peroxy acids (e.g., m-CPBA) | Typically carried out in chlorinated solvents like dichloromethane at or below room temperature. | Highly effective for the N-oxidation of a wide range of amines. nih.gov |
| Caro's acid (H₂SO₅) | Prepared in situ from potassium persulfate and sulfuric acid. | A powerful oxidizing agent. |
| Ozone (O₃) | Reactions are usually performed at low temperatures in solvents like dichloromethane or methanol. | A potent oxidant, requiring careful control of reaction conditions. |
Advanced Spectroscopic Analysis and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules, including 1-(2-Chloroethyl)-4,4-difluoropiperidine. By probing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ¹⁹F, NMR provides precise information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.
One-dimensional NMR experiments are fundamental for identifying the different types of hydrogen, carbon, and fluorine atoms in the molecule and their respective electronic environments.
¹H NMR Spectroscopy : The proton NMR spectrum provides information on the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. For this compound, the spectrum is expected to show distinct signals for the protons on the chloroethyl group and the piperidine (B6355638) ring. The protons on the carbon adjacent to the nitrogen (H-2/H-6 and H-α) would appear further downfield due to the deshielding effect of the electronegative nitrogen atom. Similarly, the protons on the carbon bearing the chlorine atom (H-β) would be shifted downfield. The protons on the piperidine ring adjacent to the gem-difluoro group (H-3/H-5) would exhibit complex splitting patterns due to coupling with both protons and fluorine atoms.
¹³C NMR Spectroscopy : The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbon atom attached to the chlorine (C-β) and the carbons adjacent to the nitrogen (C-2/C-6 and C-α) are expected to be the most deshielded. The carbon atom bearing the two fluorine atoms (C-4) will appear as a triplet due to one-bond carbon-fluorine coupling (¹JCF), a characteristic feature confirming the CF₂ group. chemicalbook.comchemicalbook.com
¹⁹F NMR Spectroscopy : As fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. nih.gov For this molecule, the two fluorine atoms at the C-4 position are chemically equivalent and are expected to produce a single signal. The chemical shift of this signal is characteristic of a gem-difluoro aliphatic system. ucsb.edu This signal would likely appear as a multiplet due to coupling with the adjacent protons on C-3 and C-5. mdpi.com
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| H-2, H-6 | 2.6 - 2.9 | t (triplet) |
| H-3, H-5 | 2.0 - 2.3 | tt (triplet of triplets) |
| H-α (-N-CH₂ -) | 2.7 - 3.0 | t (triplet) |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| C-2, C-6 | ~50 - 55 | |
| C-3, C-5 | ~30 - 35 | |
| C-4 | ~120 - 125 | Expected to be a triplet due to ¹JCF coupling. |
| C-α (-N-C H₂-) | ~55 - 60 |
Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy) : This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com For this compound, COSY would show cross-peaks connecting H-α with H-β, confirming the chloroethyl fragment. researchgate.net Within the piperidine ring, correlations would be observed between the protons on C-2/C-6 and C-3/C-5, establishing the connectivity of the ring system. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment maps protons to the carbon atoms they are directly attached to (one-bond ¹H-¹³C correlations). youtube.com This technique allows for the unambiguous assignment of each carbon signal in the ¹³C NMR spectrum by correlating it with its attached, and often pre-assigned, proton signal from the ¹H NMR spectrum. emerypharma.com
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range connectivity by detecting correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). sdsu.edu This is crucial for connecting different fragments of the molecule. For instance, HMBC would show a correlation from the H-α protons to the C-2 and C-6 carbons of the piperidine ring, confirming the attachment point of the chloroethyl side chain to the ring nitrogen. Correlations from the H-2/H-6 protons to the C-4 carbon would further solidify the ring structure.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformational preferences. In the case of the piperidine ring, which typically adopts a chair conformation, NOESY could reveal spatial relationships between axial and equatorial protons on different parts of the ring.
Table 3: Key Expected 2D NMR Correlations
| Experiment | Correlating Nuclei | Information Gained |
|---|---|---|
| COSY | H-α ↔ H-β | Connectivity of the chloroethyl chain. |
| H-2/H-6 ↔ H-3/H-5 | Connectivity within the piperidine ring. | |
| HSQC | H-α ↔ C-α | Direct C-H bond assignment. |
| H-β ↔ C-β | Direct C-H bond assignment. | |
| H-2/H-6 ↔ C-2/C-6 | Direct C-H bond assignment. | |
| H-3/H-5 ↔ C-3/C-5 | Direct C-H bond assignment. | |
| HMBC | H-α → C-2, C-6 | Confirms attachment of ethyl group to nitrogen. |
| H-β → C-α | Confirms ethyl chain connectivity. |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool that provides an extremely precise measurement of a molecule's mass, allowing for the determination of its elemental formula. nih.gov For this compound (C₇H₁₂ClF₂N), the calculated monoisotopic mass is 183.0626 Da. HRMS analysis would be expected to yield a measured mass for the protonated molecule [M+H]⁺ (184.0704 Da) that is within a few parts per million (ppm) of this theoretical value, thereby confirming the molecular formula.
Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion. The resulting fragmentation pattern provides valuable structural information. nist.gov Key fragmentation pathways for [C₇H₁₂ClF₂N+H]⁺ would likely involve:
Loss of the chloroethyl group : Cleavage of the C-N bond between the piperidine ring and the side chain.
Alpha-cleavage : Fragmentation of the piperidine ring initiated by the nitrogen atom, a common pathway for cyclic amines.
Loss of HCl : Elimination of a molecule of hydrogen chloride.
Table 4: Predicted HRMS Fragments
| m/z (Da) | Possible Formula | Description |
|---|---|---|
| 184.0704 | [C₇H₁₃ClF₂N]⁺ | Protonated molecular ion [M+H]⁺ |
| 122.0726 | [C₅H₁₀F₂N]⁺ | Loss of chloroethene (C₂H₃Cl) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. It is an effective method for identifying the presence of specific functional groups. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its constituent bonds.
Table 5: Characteristic IR Absorption Bands
| Bond | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C-H (alkane) | Stretch | 2850 - 3000 |
| C-N (amine) | Stretch | 1020 - 1250 |
| C-F | Stretch | 1000 - 1400 (strong) |
The presence of strong absorption bands in the 1000-1400 cm⁻¹ and 600-800 cm⁻¹ regions would be indicative of the C-F and C-Cl bonds, respectively. nist.govrsc.org The C-H stretching vibrations just below 3000 cm⁻¹ would confirm the aliphatic nature of the molecule.
Crystallographic Analysis (X-ray Diffraction) for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. lew.ro The resulting diffraction pattern can be used to calculate the electron density map of the molecule, revealing the exact positions of each atom.
While no public crystallographic data for this compound is currently available, such an analysis would provide unequivocal information on:
Bond lengths and angles : Precise measurement of all interatomic distances and angles.
Conformation : The exact conformation of the piperidine ring (e.g., chair, boat, or twist-boat) in the crystal lattice. nih.gov
Intermolecular interactions : How individual molecules pack together in the crystal, revealing information about non-covalent interactions like hydrogen bonds or dipole-dipole forces that dictate the solid-state structure. mdpi.com
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) serves as a powerful tool for elucidating the electronic structure and molecular properties of fluorinated compounds. For 1-(2-Chloroethyl)-4,4-difluoropiperidine, DFT calculations, often employing functionals like B3LYP or M06-2X with basis sets such as 6-311++G(d,p), are utilized to predict its geometric and electronic characteristics. mdpi.comresearchgate.net
These calculations can reveal key molecular properties. The dipole moment, for instance, is a critical parameter influenced by the highly electronegative fluorine atoms and the chloroethyl group. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify regions susceptible to electrophilic and nucleophilic attack. researchgate.net Natural Bond Orbital (NBO) analysis further quantifies the electronic landscape, providing insights into hyperconjugative interactions, such as those between carbon-hydrogen (C-H) or carbon-carbon (C-C) sigma bonds and the antibonding orbitals of the carbon-fluorine (C-F) bonds. researchgate.net
Table 1: Calculated Electronic Properties of this compound
| Property | Calculated Value |
|---|---|
| Dipole Moment (Debye) | 3.5 - 4.5 D |
| HOMO Energy (eV) | -7.0 to -6.5 eV |
| LUMO Energy (eV) | 0.5 to 1.0 eV |
Note: The values in this table are illustrative and based on typical DFT calculation results for similar fluorinated piperidine (B6355638) derivatives.
Conformational Analysis and Energy Landscapes through Computational Modeling
The conformational preferences of the piperidine ring in this compound are a key determinant of its biological activity and reactivity. The piperidine ring typically adopts a chair conformation to minimize steric strain. However, the presence of substituents can lead to different chair conformers, as well as boat and twist-boat conformations.
Table 2: Relative Energies of Conformers of this compound
| Conformer | Relative Energy (kcal/mol) |
|---|---|
| Chair (Equatorial N-substituent) | 0.00 |
| Chair (Axial N-substituent) | 3.0 - 5.0 |
| Twist-Boat | 5.0 - 7.0 |
Note: The values in this table are illustrative and based on general principles of conformational analysis of substituted piperidines.
Reaction Pathway and Transition State Calculations for Mechanistic Understanding
The chloroethyl group on the nitrogen atom of this compound is a reactive handle that can participate in various chemical transformations, most notably intramolecular cyclization to form a bicyclic aziridinium (B1262131) ion. Computational chemistry provides a powerful means to investigate the mechanism of such reactions by mapping out the entire reaction pathway.
By calculating the energies of reactants, intermediates, transition states, and products, a detailed understanding of the reaction mechanism can be achieved. Transition state theory can be used in conjunction with these calculations to estimate reaction rates. For the intramolecular cyclization, DFT calculations can be used to locate the transition state structure and determine the activation energy barrier for the reaction. The influence of solvent on the reaction pathway is often accounted for using implicit solvation models like the Polarizable Continuum Model (PCM). researchgate.net
Quantum Chemical Characterization of Fluorine's Impact on Reactivity and Selectivity
The gem-difluoro group at the C4 position of the piperidine ring significantly influences the molecule's reactivity and selectivity. Quantum chemical methods can be employed to characterize these effects in detail. The high electronegativity of fluorine leads to a strong inductive electron-withdrawing effect, which can be quantified by examining the calculated atomic charges. This electron withdrawal lowers the basicity of the piperidine nitrogen compared to its non-fluorinated analog.
Furthermore, hyperconjugative interactions involving the C-F bonds can play a role in stabilizing certain conformations and influencing the reactivity of adjacent functional groups. researchgate.net For instance, the anomeric effect, a type of stereoelectronic interaction, can be observed in fluorinated heterocycles and has a profound impact on their conformational preferences. researchgate.net Computational analyses, such as NBO and Quantum Theory of Atoms in Molecules (QTAIM), can provide a detailed picture of these subtle electronic effects and how they modulate the chemical behavior of this compound. nanobioletters.com These insights are crucial for predicting the outcomes of chemical reactions and for the rational design of new molecules with desired properties.
Role As a Key Synthetic Intermediate and Building Block in Complex Molecule Synthesis
Utilization in the Construction of Diversified Functionalized Azaheterocycles
The chloroethyl moiety of 1-(2-Chloroethyl)-4,4-difluoropiperidine serves as a potent electrophile, readily undergoing nucleophilic substitution reactions with a wide range of nitrogen-containing heterocycles. This reactivity has been extensively exploited for the synthesis of a diverse array of functionalized azaheterocycles. The introduction of the 4,4-difluoropiperidine (B1302736) unit can significantly modulate the physicochemical and pharmacological properties of the parent azaheterocycle.
A common strategy involves the N-alkylation of various heterocyclic systems. For instance, reaction with imidazoles, pyrazoles, triazoles, and other nitrogen-rich heterocycles under basic conditions affords the corresponding N-substituted derivatives in good yields. This straightforward approach allows for the rapid generation of novel chemical entities with potential biological activity. The robust nature of the C-F bonds ensures that the difluoropiperidine core remains intact throughout these transformations.
| Nucleophilic Heterocycle | Resulting Azaheterocycle | Potential Therapeutic Area |
| Imidazole | 1-(2-(4,4-Difluoropiperidin-1-yl)ethyl)-1H-imidazole | Antifungal, Anticancer |
| 1,2,4-Triazole | 1-(2-(4,4-Difluoropiperidin-1-yl)ethyl)-1H-1,2,4-triazole | Antifungal, Anxiolytic |
| Pyrazole | 1-(2-(4,4-Difluoropiperidin-1-yl)ethyl)-1H-pyrazole | Anti-inflammatory, Analgesic |
| Indole | 1-(2-(4,4-Difluoropiperidin-1-yl)ethyl)-1H-indole | CNS disorders, Anticancer |
Precursor in the Synthesis of Elaborate Chemical Scaffolds
Beyond simple N-alkylation, this compound is a key precursor in the assembly of more intricate and elaborate chemical scaffolds. Its bifunctional nature, possessing both a nucleophilic nitrogen (after initial reaction) and an electrophilic side chain, allows for sequential reactions to construct polycyclic and spirocyclic systems.
One notable application is in the synthesis of spiro-azaheterocycles. For example, intramolecular cyclization of a suitably functionalized derivative, prepared from this compound, can lead to the formation of a second ring system spiro-fused to the piperidine (B6355638) core. Such rigidified three-dimensional structures are of significant interest in drug discovery as they can provide enhanced target selectivity and improved pharmacokinetic profiles. nih.gov
Furthermore, this building block can be employed in multi-step synthetic sequences to access complex bridged azaheterocycles. These syntheses often involve an initial alkylation step followed by further functionalization and a final ring-closing metathesis or other cyclization strategies.
Design and Synthesis of Chemically Diverse Compound Libraries Employing the Difluoropiperidine Core
The robust and reliable reactivity of this compound makes it an ideal building block for the construction of chemically diverse compound libraries for high-throughput screening. nih.gov The principles of diversity-oriented synthesis (DOS) can be effectively applied, where a common starting material is elaborated into a wide range of structurally distinct molecules. nih.govscispace.comnih.gov
In a typical library synthesis, this compound can be reacted in parallel with a diverse set of nucleophiles, such as amines, phenols, and thiols, to generate a library of compounds with a common 4,4-difluoropiperidinoethyl core but varying peripheral functionalities. This approach, often facilitated by automated parallel synthesis platforms, allows for the rapid exploration of structure-activity relationships (SAR). nih.govuzh.ch
| Nucleophile Class | General Structure of Library Members |
| Primary & Secondary Amines | R¹R²N-CH₂CH₂-N(CH₂CH₂F₂) |
| Phenols | ArO-CH₂CH₂-N(CH₂CH₂F₂) |
| Thiols | RS-CH₂CH₂-N(CH₂CH₂F₂) |
| Carboxylic Acids | RCOO-CH₂CH₂-N(CH₂CH₂F₂) |
Strategic Integration in Multi-Component and Tandem Reactions
The utility of this compound extends to its strategic use in more complex reaction cascades, such as multi-component reactions (MCRs) and tandem reactions. beilstein-journals.org In MCRs, three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. The chloroethyl functionality can act as an electrophilic component in such reactions, leading to the efficient assembly of complex molecules in a single step. nih.gov
Tandem reactions, also known as domino or cascade reactions, involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction is triggered by the functionality generated in the previous step. This compound can be designed to participate in tandem sequences, for example, an initial intermolecular alkylation followed by an intramolecular cyclization. This approach offers a highly efficient means of constructing complex polycyclic systems from simple precursors in a single pot. mdpi.com
The strategic application of this compound in these advanced synthetic methodologies underscores its importance as a versatile tool for the rapid and efficient generation of novel and structurally diverse chemical entities for drug discovery and development.
Emerging Research Directions and Future Perspectives
Development of More Efficient, Economical, and Sustainable Synthetic Routes
One promising approach involves the use of phase-transfer catalysis, which can enhance reaction rates and yields while minimizing the need for harsh organic solvents. Additionally, researchers are exploring one-pot syntheses that combine multiple reaction steps into a single operation, further increasing efficiency and reducing the environmental footprint.
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The presence of both a reactive chloroethyl group and a difluorinated piperidine (B6355638) ring in 1-(2-Chloroethyl)-4,4-difluoropiperidine imparts a unique chemical character that is ripe for exploration. The electron-withdrawing nature of the fluorine atoms can influence the basicity and nucleophilicity of the piperidine nitrogen, potentially leading to novel reactivity in comparison to its non-fluorinated counterparts.
Current investigations are focused on leveraging the chloroethyl moiety for a variety of transformations beyond simple nucleophilic substitution. This includes its participation in intramolecular cyclization reactions to form bicyclic structures, which are of significant interest in medicinal chemistry. Furthermore, the carbon-chlorine bond could be a handle for cross-coupling reactions, opening up avenues for the introduction of a wide array of functional groups. The stability of the C-F bonds in the 4,4-difluoropiperidine (B1302736) core allows for these transformations to be carried out on the N-substituent without compromising the integrity of the fluorinated ring.
Integration with Modern Synthetic Methodologies (e.g., Flow Chemistry, Photoredox Catalysis)
The integration of modern synthetic technologies is set to revolutionize the synthesis and functionalization of this compound.
Flow Chemistry: Continuous flow processes offer significant advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for automated, high-throughput production. The N-alkylation of 4,4-difluoropiperidine is particularly well-suited for flow chemistry, allowing for precise control over reaction parameters and leading to higher yields and purity of the desired product.
Photoredox Catalysis: This powerful synthetic tool, which utilizes visible light to initiate chemical reactions, is being explored for the late-stage functionalization of the this compound scaffold. For instance, photoredox-mediated reactions could enable the direct C-H functionalization of the piperidine ring or facilitate novel transformations of the chloroethyl side chain under mild conditions. This approach allows for the introduction of complex molecular fragments that would be difficult to achieve through traditional thermal methods.
Application of Advanced Computational Methods for De Novo Design and Retrosynthesis
Advanced computational methods are becoming indispensable tools in the exploration of this compound and its derivatives.
De Novo Design: Computational modeling is being used to design novel molecules based on the this compound scaffold with specific desired properties. By simulating the interactions of virtual compounds with biological targets, researchers can prioritize the synthesis of molecules with the highest potential for therapeutic activity. These in silico methods can significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
